N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-dioxine hybrid featuring a diethylaminoethyl side chain and a 4,7-dimethoxy-substituted benzothiazole core.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S.ClH/c1-5-22(6-2)9-10-23(19(24)16-13-27-11-12-28-16)20-21-17-14(25-3)7-8-15(26-4)18(17)29-20;/h7-8,13H,5-6,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDROGPESBONKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a dioxine ring. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. The presence of the diethylamino group is significant for its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound . The following table summarizes key findings on its antimicrobial activity against various pathogens:
| Pathogen | Activity | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 50 |
| Escherichia coli | Significant inhibition | 25 |
| Candida albicans | Weak inhibition | 100 |
The compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against E. coli and S. aureus .
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A study conducted by Walid Fayad et al. demonstrated that this compound showed promising cytotoxic effects on multicellular tumor spheroids, indicating its potential as an anticancer agent . The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 10 |
| A549 (Lung cancer) | 20 |
These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzothiazole component may interact with specific biochemical pathways involved in cell growth and apoptosis. The inhibition of glucose-6-phosphate dehydrogenase in Plasmodium falciparum, a target for antimalarial drugs, has also been noted .
Case Studies
- Antimicrobial Efficacy : A case study involving the use of this compound against clinical isolates of E. coli showed a significant reduction in bacterial load in vitro, suggesting its potential utility in treating infections caused by resistant strains.
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, which is associated with apoptosis induction.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzothiazole ring and a dioxine moiety. Its molecular formula is , and it has a molecular weight of approximately 421.92 g/mol. The presence of the diethylamino group enhances its solubility and bioactivity.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow researchers to explore new reaction mechanisms and develop innovative synthetic pathways.
Case Study: Synthesis of Novel Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create novel anti-cancer agents. The modification of the benzothiazole ring has shown promising results in enhancing biological activity against various cancer cell lines.
Biology
The compound's interactions with biological targets make it a subject of interest in pharmacological studies. It may exhibit bioactive properties that could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is being investigated as a lead compound for drug discovery.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Oncology | Development of anti-cancer drugs |
| Neurology | Investigation as a neuroprotective agent |
| Anti-inflammatory | Potential treatment for inflammatory diseases |
Industry
In industrial applications, this compound can be utilized in the formulation of advanced materials such as polymers and coatings due to its stability and reactivity.
Case Study: Polymer Development
Studies have indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Comparative Analysis
Substituent Effects on Physicochemical Properties
- Benzothiazole Substituents : The 4,7-dimethoxy groups on the benzothiazole core may improve metabolic stability relative to chloro-substituted analogs like etobenzanid, which are prone to oxidative degradation .
- Dioxine vs. Isoindole Dione : The dihydrodioxine carboxamide in the target compound offers conformational flexibility, while the isoindole dione in ’s analog introduces additional hydrogen-bond acceptors, possibly altering target binding .
Preparation Methods
Nitrosation-Cyclization Sequence
The benzothiazole core is synthesized via nitrosation of 3,6-dimethoxyaniline in acetic acid with sodium nitrite, followed by cyclization with elemental sulfur (Scheme 1).
Reaction Conditions:
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Temperature: 0–5°C (nitrosation), 110–115°C (cyclization)
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Solvent: Glacial acetic acid
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Catalyst: None
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Yield: 68–72%
Table 1: Optimization of Benzothiazole Core Synthesis
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Nitrosation Time | 1–4 h | 2.5 h | Maximizes intermediate stability |
| Cyclization Temp. | 90–130°C | 115°C | Prevents demethoxylation |
| Sulfur Equivalents | 1.0–1.5 eq | 1.2 eq | Reduces polysulfide byproducts |
Preparation of 5,6-Dihydro-1,4-dioxine-2-carbonyl Chloride
Oxidative Ring-Opening and Chlorination
The dihydrodioxine carbonyl chloride is synthesized from furfuryl alcohol via peracetic acid-mediated epoxidation, followed by ring-opening with hydrochloric acid and subsequent chlorination using oxalyl chloride (Scheme 2).
Critical Process Parameters:
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Epoxidation Efficiency: 89% conversion at -10°C
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Chlorination Agent: Oxalyl chloride (2.1 eq) in dichloromethane
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Side Reactions: <5% dichlorinated byproduct formation
Coupling and N-Alkylation Sequence
Carboxamide Formation
The benzothiazol-2-amine reacts with 5,6-dihydro-1,4-dioxine-2-carbonyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as base (Scheme 3).
Table 2: Solvent Screening for Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 6 | 82 |
| DCM | 8.9 | 8 | 74 |
| Acetonitrile | 37.5 | 5 | 68 |
N-Alkylation with 2-(Diethylamino)ethyl Chloride
The secondary amine undergoes alkylation under phase-transfer conditions with tetrabutylammonium bromide (TBAB) in a biphasic water/toluene system:
Optimized Protocol:
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Molar Ratio: 1:1.05 (amine:alkyl chloride)
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Temperature: 60°C
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Reaction Time: 12 h
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Isolation: Extraction with 2N HCl, basification with NaOH, and crystallization from ethanol/water
Hydrochloride Salt Formation and Polymorph Control
Acid-Base Titration for Salt Formation
The free base is dissolved in anhydrous ethyl acetate and treated with gaseous HCl until pH 2.0–2.5. Crystallization kinetics significantly impact particle morphology:
Table 3: Crystallization Conditions vs. Salt Properties
| Anti-Solvent | Cooling Rate (°C/h) | Crystal Habit | Solubility (mg/mL) |
|---|---|---|---|
| Diethyl ether | 15 | Needles | 12.4 |
| Hexane | 5 | Plates | 9.8 |
| MTBE | 10 | Dendritic | 14.1 |
Polymorphic Stability Assessment
DSC and PXRD analyses confirm the hydrochloride salt exists in two polymorphs:
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Form I: Metastable, melts at 163–165°C
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Form II: Thermodynamically stable, melts at 178–180°C
Conversion from Form I to II occurs spontaneously over 72 h at 25°C/60% RH.
Industrial-Scale Process Considerations
Continuous Flow Hydrogenation
A patented continuous flow system enhances the safety and efficiency of intermediate hydrogenation steps:
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Pressure: 8–10 bar H₂
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Catalyst: 5% Pd/C packed bed
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Residence Time: 22 min
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Space-Time Yield: 14 kg/m³·h
Waste Stream Management
Key environmental metrics for a 100 kg batch process:
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E-Factor: 23 (solvents account for 81% of waste)
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PMI (Process Mass Intensity): 56
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Solvent Recovery: 92% via fractional distillation
Analytical Characterization Protocols
Identity Confirmation
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HRMS: m/z 510.2041 [M+H]⁺ (Δ 1.3 ppm)
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¹³C NMR (DMSO-d6): δ 167.8 (C=O), 154.2 (benzothiazole C2), 62.4 (dioxine O-CH₂)
Impurity Profiling
LC-MS identifies three critical impurities requiring control:
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N-Deethylated analog (0.15%): m/z 482.1763
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Dihydrodioxine ring-opened product (0.09%): m/z 528.2188
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Chlorinated byproduct (0.22%): m/z 544.1936
Comparative Assessment of Synthetic Routes
Table 4: Route Selection Criteria
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Capital Cost | $1.2M | $2.7M |
| Operating Cost (per kg) | $18,400 | $14,900 |
| Purity | 98.7% | 99.3% |
| CO₂ Emissions | 41 kg/kg API | 29 kg/kg API |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed, starting with the preparation of the benzothiazole and dihydrodioxine moieties. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the diethylaminoethylamine and benzothiazole intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 50–60°C .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity (>95%) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to mitigate byproduct formation.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy : - and -NMR confirm regiochemistry and functional group integration (e.g., dihydrodioxine protons at δ 4.2–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 495.202) .
- HPLC with UV detection : Quantifies purity using C18 columns and acetonitrile/water gradients (λ = 254 nm) .
Q. What safety precautions are essential during handling and storage?
While specific toxicity data for this compound is limited, structural analogs suggest:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis .
Advanced Research Questions
Q. How can discrepancies in solubility profiles across solvent systems be resolved?
Discrepancies often arise from solvent polarity and hydrogen-bonding capacity. Methodological solutions include:
- Controlled solubility assays : Measure solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) at 25°C and 37°C .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
- Dynamic light scattering (DLS) : Assess aggregation states in solution that may skew measurements .
Q. What strategies validate the compound's stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours .
- LC-MS/MS analysis : Track degradation products (e.g., hydrolysis of the carboxamide group) .
- Long-term stability : Store aliquots at –80°C and test bioactivity monthly via cell-based assays .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to benzothiazole-sensitive kinases (e.g., MAPK) .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100 ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., methoxy groups) on target affinity using PubChem BioAssay data .
Q. What experimental designs resolve contradictions in dose-response data across cell lines?
- Normalization : Use internal controls (e.g., ATP-based viability assays) to account for metabolic variability .
- Multi-parametric assays : Combine flow cytometry (apoptosis) and Western blotting (target phosphorylation) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers and batch effects .
Methodological Frameworks
Q. How to integrate this compound into a broader mechanistic study of benzothiazole derivatives?
- Comparative SAR analysis : Synthesize analogs with modified diethylaminoethyl or dimethoxy groups .
- Kinase profiling : Screen against a panel of 50+ kinases using radiometric or fluorescence-based assays .
- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., oxidative stress response) .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
- Batch documentation : Detailed logs of solvent lot numbers and ambient humidity .
Q. How to address conflicting cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive derivatives .
- Tumor xenograft models : Compare efficacy in immunocompromised vs. humanized mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
